molecular formula C8H9ClN2O2 B13584190 Ethyl 6-amino-4-chloropicolinate

Ethyl 6-amino-4-chloropicolinate

Cat. No.: B13584190
M. Wt: 200.62 g/mol
InChI Key: KPZFKSLTNHMGDQ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-chloropicolinate ( 1211538-07-6) is a high-value chemical intermediate with significant applications in scientific research and development, particularly in the field of agrochemistry. Its molecular formula is C8H9ClN2O2, with a molecular weight of 200.62 g/mol . This compound is characterized by the presence of both an amino group and a chlorine atom on the picolinate ring, making it a versatile building block for further functionalization and synthesis. A primary application of this compound is its use as a key intermediate in the preparation of tetrazoyloxime derivatives, which are investigated for their potential as plant disease control agents . This aligns with the broader research interest in picolinate and pyrimidine-carboxylate compounds, which are frequently explored for their herbicidal activities . The chloropyridine core of this reagent is a common pharmacophore found in many bioactive molecules. The compound is intended for research purposes only and is not for diagnostic, therapeutic, or household use. It is recommended to store it in a refrigerator at 2-8°C to maintain stability . When handling, standard safety precautions for laboratory chemicals should be followed, including the use of personal protective equipment.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 6-amino-4-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

KPZFKSLTNHMGDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Cl)N

Origin of Product

United States

Preparation Methods

Esterification of 4-Chloropicolinic Acid

The initial step involves converting 4-chloropicolinic acid into its ester form, ethyl 4-chloropicolinate, which serves as a key intermediate. This is achieved through reaction with thionyl chloride, followed by esterification with ethanol.

Reaction Step Reagents & Conditions Yield & Data
Conversion of 4-chloropicolinic acid to ethyl 4-chloropicolinate Thionyl chloride (SOCl₂), reflux at 100°C for 6 hours; then ethanol addition at 0°C, stirred at room temperature for 20 hours 89% yield; NMR confirms structure with δ 8.66 (d, 1H), 4.47 (q, 2H), etc.

Source:

Nucleophilic Amination at the 6-Position

The next step involves nucleophilic substitution at the 6-position of the chlorinated ester with ammonia or other amine sources to introduce the amino group, producing ethyl 6-amino-4-chloropicolinate.

Reaction Step Reagents & Conditions Yield & Data
Amination of ethyl 4-chloropicolinate Ammonia or amine source, reflux at 100°C, inert atmosphere Approximately 92% yield; confirmed by HPLC with purity >99%

Source:

Multi-step Synthesis from Chlorinated Pyridine Derivatives

Chlorination of 4-Amino-6-hydroxypyridine Derivatives

An alternative approach involves starting from 4-amino-6-hydroxypyridine derivatives, which are selectively chlorinated at the 4-position using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride under controlled conditions.

Reaction Step Reagents & Conditions Yield & Data
Chlorination of 4-amino-6-hydroxypyridine POCl₃, reflux at 80-100°C Yield varies from 80-90%; structure confirmed via NMR and mass spectrometry

Esterification to Form this compound

Subsequently, esterification of the chlorinated intermediate is performed via reaction with ethanol under acidic or Dean-Stark conditions to yield the target ester.

Reaction Step Reagents & Conditions Yield & Data
Esterification Ethanol, sulfuric acid catalyst, reflux Yields typically above 85%; NMR and HPLC confirm purity

Alternative Methods and Considerations

Direct Amination Using Deaminative Chlorination

Recent advances include deaminative chlorination techniques, where amino groups are selectively replaced by chlorine in heteroaromatic compounds. This method involves the use of chlorinating reagents like Pyry-BF₄ in a one-pot operation, providing high selectivity and yields.

Reaction Conditions Reagents Yield & Data
Deaminative chlorination Pyry-BF₄, MgCl₂, solvent (MeCN or alternatives) Yields up to 90%; high purity confirmed by NMR and HPLC

Source:

Summary of Key Data

Preparation Method Starting Material Reagents & Conditions Typical Yield Purity
Esterification + Nucleophilic Amination 4-Chloropicolinic acid SOCl₂, ethanol, ammonia reflux 89-92% >99% (HPLC)
Chlorination of Pyridine Derivatives 4-Amino-6-hydroxypyridine POCl₃, reflux 80-90% Confirmed by NMR/MS
Deaminative Chlorination Aminoheterocycles Pyry-BF₄, MgCl₂, solvent Up to 90% High purity

Notes and Considerations

  • Reaction Conditions : Precise control of temperature and reagent ratios is critical for selectivity and yield.
  • Purification : Crystallization, filtration, and chromatography are employed to isolate high-purity products.
  • Environmental & Safety Aspects : Use of environmentally benign solvents and reagents is preferred; handling of chlorinating agents requires caution.
  • Industrial Scalability : Methods involving straightforward esterification and chlorination are suitable for large-scale production.

Chemical Reactions Analysis

Ethyl 6-amino-4-chloropicolinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The amino and chloro groups in the compound can undergo substitution reactions. For example, nucleophilic substitution can replace the chloro group with other nucleophiles such as hydroxide or alkoxide ions.

    Condensation: The compound can participate in condensation reactions to form larger molecules, often involving the amino group reacting with carbonyl compounds.

Scientific Research Applications

Ethyl 6-amino-4-chloropicolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating various derivatives for research purposes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for modifications to enhance its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-chloropicolinate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their functions. Pathways involved in its action may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between Ethyl 6-amino-4-chloropicolinate and analogous compounds:

Compound Name Molecular Formula Substituent Positions Functional Groups Key Applications/Reactivity Reference(s)
This compound C₈H₉ClN₂O₂ 6-amino, 4-chloro Amino, chloro, ethyl ester Intermediate for agrochemicals/drugs Inferred
Methyl 4-amino-3,5,6-trichloropicolinate C₇H₅Cl₃N₂O₂ 4-amino, 3,5,6-chloro Amino, multiple chloros, methyl ester Herbicide synthesis
Ethyl 6-chloro-5-methylpicolinate C₉H₁₀ClNO₂ 6-chloro, 5-methyl Chloro, methyl, ethyl ester Bioactive compound precursors
6-Chloro-4-hydroxypyrimidine C₄H₃ClN₂O 6-chloro, 4-hydroxy Chloro, hydroxy Laboratory reagent, synthesis

Key Observations:

  • Substituent Effects: The amino group in this compound enhances nucleophilic reactivity compared to chloro or methyl groups in analogs like Ethyl 6-chloro-5-methylpicolinate, making it more suitable for coupling reactions .
  • Stability: Unlike 6-chloro-4-hydroxypyrimidine, which is incompatible with oxidizing agents and extreme pH conditions , the ethyl ester group in this compound likely improves stability under acidic/basic conditions due to reduced polarity.

Physicochemical and Toxicological Properties

  • Solubility: The ethyl ester group in this compound likely increases lipophilicity compared to methyl esters (e.g., Methyl 4-amino-3,5,6-trichloropicolinate), enhancing membrane permeability in biological systems .
  • Toxicity: Limited data exist for this compound, but structurally similar compounds like 6-chloro-4-hydroxypyrimidine lack acute toxicity data, suggesting cautious handling until further studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-amino-4-chloropicolinate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution (e.g., using sodium methoxide) or reduction (e.g., LiAlH4) of precursor compounds like ethyl 4-chloro-6-nitropicolinate. To optimize yields, parameters such as temperature (80–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst loading should be systematically tested. Parallel monitoring via TLC or HPLC can identify intermediates and byproducts . For example, adjusting the stoichiometry of the reducing agent (e.g., excess NaBH4) may suppress side reactions like over-reduction .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy : 1H^1H-NMR (to confirm amine proton signals at δ 5.2–5.8 ppm) and 13C^{13}C-NMR (to verify the ester carbonyl at ~170 ppm) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities below 1% .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) to validate the molecular ion peak at m/z 214.05 .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Stability studies under varying conditions (pH, temperature, humidity) reveal degradation pathways:

  • Hydrolysis of the ester group in acidic/basic conditions (monitor via pH-adjusted stability chambers at 25°C/60% RH) .
  • Oxidative degradation under light exposure (store in amber vials at -20°C under nitrogen) .

Advanced Research Questions

Q. How does the electronic effect of the 4-chloro substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as an electron-withdrawing substituent, directing electrophilic attacks to the para-position of the pyridine ring. DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) can map electron density distributions. Experimental validation via Suzuki-Miyaura coupling (using Pd(PPh3_3)4_4) with aryl boronic acids shows regioselectivity at the 2- and 4-positions .

Q. What mechanistic insights explain contradictory bioactivity results in studies involving this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Solubility variability : Use DMSO stock solutions standardized to ≤0.1% v/v in cell assays to avoid solvent toxicity .
  • Metabolic instability : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
  • Off-target effects : Employ CRISPR-Cas9 knockouts of suspected targets (e.g., kinase enzymes) to isolate primary mechanisms .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase) with the chloro group enhancing hydrophobic pocket interactions .
  • MD simulations : GROMACS trajectories (100 ns) can assess ligand-protein stability, focusing on hydrogen bonds between the amine group and catalytic residues .
  • QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with IC50_{50} data from analogous compounds .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to distinguish amine signals in crowded NMR spectra .
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., monoclinic P21_1/c space group) .
  • Dynamic NMR : Analyze temperature-dependent line broadening to identify rotameric equilibria in solution .

Guidelines for Rigorous Research

  • Experimental Design : Apply factorial design (e.g., 23^3 matrix) to evaluate temperature, solvent, and catalyst effects .
  • Data Validation : Use Grubbs’ test to exclude outliers in triplicate measurements .
  • Ethical Compliance : Adhere to ACS guidelines for chemical safety and waste disposal .

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